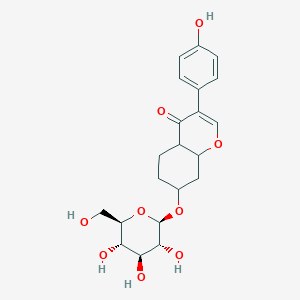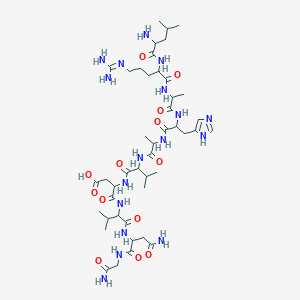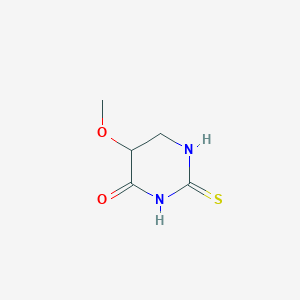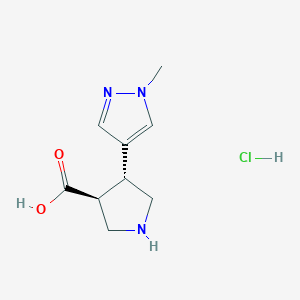
Daidzoside;NPI-031D;Daidzein 7-O-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a naturally occurring compound with significant biological activities, including antioxidant, anticancer, and anti-atherosclerotic properties . Daidzoside is a potent and selective inhibitor of mitochondrial aldehyde dehydrogenase 2 (ALDH-2), which plays a crucial role in the metabolism of alcohol and other aldehydes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Daidzoside can be synthesized through various chemical routes. One common method involves the glycosylation of daidzein with glucose. The reaction typically requires a glycosyl donor, such as glucose or a glucose derivative, and a glycosyl acceptor, which is daidzein. The reaction is catalyzed by enzymes or chemical catalysts under controlled conditions to ensure the formation of the desired glycoside .
Industrial Production Methods
Industrial production of daidzoside often involves the extraction and purification of the compound from natural sources, such as soybeans. The process includes several steps:
Extraction: Soybeans are processed to extract the isoflavones.
Purification: The extract is purified using techniques like chromatography to isolate daidzoside.
Crystallization: The purified compound is crystallized to obtain high-purity daidzoside.
Analyse Chemischer Reaktionen
Types of Reactions
Daidzoside undergoes various chemical reactions, including:
Oxidation: Daidzoside can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Daidzoside can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of daidzoside can yield various oxidized derivatives, while reduction can produce reduced glycosides .
Wissenschaftliche Forschungsanwendungen
Daidzoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosides.
Biology: Daidzoside is studied for its role in cellular processes and its effects on enzyme activity, particularly ALDH-2.
Medicine: The compound is investigated for its potential therapeutic effects, including its antioxidant, anticancer, and anti-atherosclerotic properties.
Industry: Daidzoside is used in the development of functional foods and nutraceuticals due to its health benefits
Wirkmechanismus
Daidzoside exerts its effects primarily through the inhibition of mitochondrial aldehyde dehydrogenase 2 (ALDH-2). By inhibiting this enzyme, daidzoside reduces the metabolism of aldehydes, leading to various physiological effects. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Genistein 7-O-glucoside: Another isoflavone glycoside with similar antioxidant and anticancer properties.
Daidzein: The aglycone form of daidzoside, which also exhibits biological activities but lacks the glycosyl group.
Glycitein 7-O-glucoside: A related compound with similar health benefits
Uniqueness
Daidzoside is unique due to its potent and selective inhibition of ALDH-2, which distinguishes it from other isoflavone glycosides. This specific inhibition makes daidzoside particularly valuable in research related to alcohol metabolism and aldehyde detoxification .
Eigenschaften
Molekularformel |
C21H26O9 |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C21H26O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-4,9,12-13,15-16,18-23,25-27H,5-8H2/t12?,13?,15?,16-,18-,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
XUPUDCSHPCIQGX-KICSNGMASA-N |
Isomerische SMILES |
C1CC2C(CC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
Kanonische SMILES |
C1CC2C(CC1OC3C(C(C(C(O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12356827.png)
![5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12356830.png)
![1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride](/img/structure/B12356836.png)
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide](/img/structure/B12356840.png)
![copper;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12356847.png)

![4-Methyl-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B12356856.png)
![N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B12356864.png)
![4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one](/img/structure/B12356884.png)
![N-({3-[(pyridin-3-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356893.png)



